Perfluoroheptyl iodide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUMDLIBMIYQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059828 | |

| Record name | 1-Iodopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-58-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Perfluoroheptyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroheptyl iodide (C₇F₁₅I) is a perfluoroalkyl iodide of significant interest in organic synthesis and materials science. A thorough understanding of its molecular structure and the nature of its chemical bonds is crucial for predicting its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the molecular geometry, bond parameters, and electronic characteristics of this compound. While direct experimental determination of its structure is not extensively reported in the literature, this guide synthesizes data from analogous perfluoroalkyl iodides and employs established principles of chemical bonding to present a robust model of its structure. Detailed methodologies for the key experimental techniques used in the structural determination of similar molecules, namely gas-phase electron diffraction (GED) and microwave spectroscopy, are also provided.

Molecular Structure and Geometry

The this compound molecule consists of a seven-carbon chain where all hydrogen atoms have been substituted with fluorine, and an iodine atom is bonded to one of the terminal carbons. The systematic IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane.

The overall geometry of the perfluoroheptyl chain is expected to be helical, a common feature in perfluoroalkanes. This helical conformation arises from the steric repulsion between the larger fluorine atoms, which is minimized by a staggered arrangement of the C-F bonds along the carbon backbone. The carbon backbone itself is predicted to have a slightly larger C-C-C bond angle than that in alkanes to accommodate the bulky fluorine atoms.

The geometry around each carbon atom is approximately tetrahedral. However, due to the high electronegativity of fluorine, distortions from the ideal tetrahedral angle of 109.5° are expected. The C-C-F and F-C-F bond angles will be influenced by both steric and electronic effects.

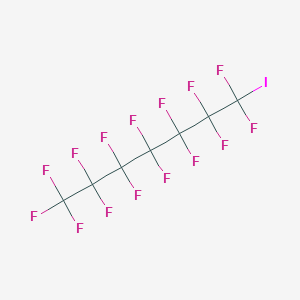

Below is a diagram illustrating the logical relationship of the structural components of this compound.

Caption: Logical breakdown of the structural components of this compound.

Bonding Characteristics

The bonding in this compound is characterized by the highly polar carbon-fluorine (C-F) bonds and the relatively weaker carbon-iodine (C-I) bond.

Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest single bonds in organic chemistry.[1] This strength is attributed to the large electronegativity difference between carbon (2.55) and fluorine (3.98), which results in a highly polar covalent bond with significant ionic character.[1] The partial positive charge on the carbon atom and the partial negative charge on the fluorine atom lead to a strong electrostatic attraction, shortening and strengthening the bond.[1] In perfluoroalkanes, the presence of multiple fluorine atoms on the same or adjacent carbons further enhances the strength of the C-F bonds through inductive effects.

Carbon-Carbon (C-C) Bond: The C-C bonds in the perfluoroheptyl chain are also influenced by the surrounding fluorine atoms. The strong electron-withdrawing effect of fluorine atoms polarizes the C-C bonds, making the carbon atoms more electropositive. This effect can slightly strengthen the C-C bonds compared to those in their hydrocarbon counterparts.

Carbon-Iodine (C-I) Bond: The carbon-iodine bond is the weakest and longest bond in the molecule. This is due to the smaller electronegativity difference between carbon (2.55) and iodine (2.66) and the larger atomic radius of iodine. The C-I bond is relatively nonpolar and is the most reactive site in the molecule, readily undergoing homolytic or heterolytic cleavage in chemical reactions.

Quantitative Data

While specific experimental data for this compound is scarce, the following table summarizes typical bond lengths and bond dissociation energies for the types of bonds present in the molecule, based on data from analogous compounds.

| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |

| C-F | 1.35[1] | 115[1] |

| C-C (in perfluoroalkanes) | ~1.54 | > 83 |

| C-I | ~2.14 | 57.6[1] |

Note: These are generalized values and the exact parameters for this compound may vary.

Experimental Protocols for Structural Determination

The precise molecular structure of a molecule like this compound in the gas phase is typically determined using gas-phase electron diffraction (GED) or microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Principle: Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state.[2] A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. The diffraction pattern contains information about the internuclear distances within the molecule.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the molecular beam, and the electrons are scattered by the electrostatic potential of the molecules.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution curve, which shows the probability of finding a given internuclear distance in the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Below is a workflow diagram for a typical gas-phase electron diffraction experiment.

Caption: A simplified workflow for determining molecular structure using GED.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The frequencies of these transitions are determined by the molecule's moments of inertia, which are in turn dependent on its mass distribution and geometry.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Absorption Detection: As the frequency of the microwave radiation is swept, the absorption of radiation by the sample is detected.

-

Spectral Analysis: The absorption spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.

-

Structural Determination: By assigning the observed transitions to specific quantum numbers, the rotational constants (A, B, and C) of the molecule can be determined. These constants are related to the moments of inertia, from which the bond lengths and bond angles can be calculated with high precision. Isotopic substitution is often used to determine the positions of individual atoms.

Below is a diagram illustrating the relationship between molecular properties and the output of a microwave spectroscopy experiment.

Caption: The process of determining molecular structure via microwave spectroscopy.

Conclusion

The molecular structure of this compound is characterized by a helical perfluoroalkyl chain and a terminal iodine atom. The molecule's stability is largely due to the exceptionally strong C-F bonds, while its reactivity is primarily governed by the weaker C-I bond. While direct experimental structural data for this specific molecule is limited, a robust model of its geometry and bonding can be constructed based on data from analogous compounds and fundamental chemical principles. The experimental techniques of gas-phase electron diffraction and microwave spectroscopy provide the means for precise determination of its molecular parameters, offering valuable insights for its application in research and development.

References

An In-depth Technical Guide to the Solubility and Miscibility of Perfluoroheptyl Iodide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of perfluoroheptyl iodide (C₇F₁₅I) in a range of common laboratory solvents. Due to the unique physicochemical properties of highly fluorinated compounds, understanding their behavior in various media is critical for applications in synthesis, purification, and formulation. This document summarizes the expected qualitative solubility, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to guide laboratory practice.

Core Concepts: Solubility of Fluorinated Compounds

This compound, as a member of the per- and polyfluoroalkyl substances (PFAS) family, exhibits solubility characteristics that are distinct from conventional hydrocarbon-based molecules. Its highly fluorinated chain makes it both hydrophobic and lipophobic, meaning it repels both water and oils. This dual nature governs its solubility and miscibility with other solvents.

The general principle of "like dissolves like" is a useful starting point. Solvents with similar polarity and intermolecular forces to this compound are more likely to be good solvents. This compound is a non-polar molecule dominated by dispersive forces. Therefore, it is expected to have better solubility in non-polar and weakly polar solvents, and particularly in other fluorinated solvents.

Predicted Solubility and Miscibility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | Miscible | "Like dissolves like"; strong affinity between the perfluorinated chains of the solute and solvent. |

| Halogenated Alkanes | Chloroform, Dichloromethane | Soluble to Miscible | Non-polar to weakly polar nature aligns with this compound. A related compound, perfluorooctyl iodide, is known to be soluble in chloroform.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Immiscible | While non-polar, the π-electron systems of aromatic solvents may not interact favorably with the electron-rich fluorine atoms of the perfluoroalkyl chain. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Immiscible | Although non-polar, the difference in intermolecular forces between hydrocarbons and fluorocarbons ("fluorous" effect) often leads to immiscibility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly Soluble to Immiscible | The polar ether group is generally not compatible with the non-polar fluorinated chain. |

| Esters | Ethyl acetate | Sparingly Soluble | Perfluorooctyl iodide is reportedly slightly soluble in ethyl acetate, suggesting limited solubility for this compound.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Immiscible | The polarity of the carbonyl group is expected to result in poor solvation of the perfluoroalkyl chain. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Sparingly Soluble to Immiscible | The highly polar hydroxyl group and hydrogen bonding network of alcohols are incompatible with the non-polar nature of this compound. Perfluorooctyl iodide is reported to be slightly soluble in methanol.[1] |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Sparingly Soluble to Immiscible | The high polarity and specific solvent structures are unlikely to favorably solvate the non-polar perfluoroalkyl iodide. |

| Water | Water | Immiscible | This compound is highly hydrophobic due to the perfluorinated chain. |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for the visual determination of the miscibility of this compound with various liquid solvents at ambient temperature and pressure.

Materials:

-

This compound (reagent grade or higher)

-

A selection of anhydrous laboratory solvents (e.g., hexane, toluene, chloroform, diethyl ether, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with secure caps

-

Vortex mixer

-

Laboratory notebook and pen

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that might affect the results. Work in a well-ventilated fume hood, as this compound and many of the solvents are volatile.

-

Initial Addition: In a series of labeled vials, add a known volume (e.g., 2 mL) of each of the selected solvents.

-

Analyte Addition: To each vial containing a solvent, add an equal volume (e.g., 2 mL) of this compound.

-

Mixing: Securely cap each vial and vortex for 30-60 seconds to ensure thorough mixing of the two liquids.

-

Observation: Allow the vials to stand undisturbed for at least 10 minutes. Observe each mixture against a well-lit background.

-

Data Recording: Record the observations for each solvent system in a laboratory notebook. The observations should be categorized as follows:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Partially Miscible: The formation of two liquid phases with a visible interface (meniscus), but where there is some evidence of mutual dissolution (e.g., cloudiness in one or both phases before separation).

-

Immiscible: Two distinct, clear liquid phases with a sharp interface are observed.

-

-

Confirmation (Optional): For systems that appear miscible, further investigation at different ratios (e.g., 1:3 and 3:1 of this compound to solvent) can be performed to confirm miscibility across a range of concentrations.

Experimental Workflow for Miscibility Determination

The following diagram illustrates the logical steps for determining the miscibility of a liquid analyte, such as this compound, in a series of solvents.

Caption: A flowchart of the experimental workflow for determining the miscibility of this compound.

Conclusion

This compound is a highly fluorinated compound with unique solubility characteristics. It is predicted to be miscible with other fluorinated solvents and soluble in some non-polar halogenated solvents. Its solubility is expected to be limited in most common organic solvents, and it is considered immiscible with water. The provided experimental protocol offers a straightforward and reliable method for qualitatively determining the miscibility of this compound in a laboratory setting. For researchers and professionals in drug development, a thorough understanding of these solubility properties is essential for the effective handling, reaction, purification, and formulation of this and similar fluorinated compounds.

References

Unraveling the Thermal Degradation of Perfluoroheptyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of perfluoroheptyl iodide (C₇F₁₅I). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related long-chain per- and polyfluoroalkyl substances (PFAS) to project a likely decomposition pathway, potential byproducts, and a robust experimental protocol for its detailed characterization. This guide is intended to serve as a foundational resource for professionals in research and development who handle or investigate the properties of fluorinated compounds.

Executive Summary

This compound, a member of the perfluoroalkyl iodide family, is characterized by a carbon chain fully saturated with fluorine atoms and a terminal iodine atom. The thermal stability of such molecules is primarily dictated by the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bonds. Thermal decomposition is therefore initiated by the homolytic cleavage of the C-I bond, leading to the formation of a perfluoroheptyl radical and an iodine radical. Subsequent reactions of these radical species determine the final product distribution. Understanding this decomposition profile is critical for ensuring safe handling, predicting environmental fate, and developing effective degradation strategies.

Predicted Thermal Decomposition Data

| Parameter | Estimated Value/Range | Notes |

| Decomposition Onset Temperature (T_onset) | 200 - 300 °C | The C-I bond is the weakest point and is expected to cleave in this temperature range. Thermal stability of perfluoroalkyl compounds generally increases with chain length. |

| Primary Decomposition Products | Perfluoroheptane (C₇F₁₆), Iodine (I₂), various shorter-chain perfluorocarbons, and potentially unsaturated fluoro-olefins. | Formed from the initial perfluoroheptyl and iodine radicals. |

| Secondary Decomposition Products (at higher temperatures or in the presence of oxygen/water) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Fluoride (HF), Hydrogen Iodide (HI), Carbonyl Fluoride (COF₂). | These are common hazardous byproducts from the high-temperature decomposition of fluorinated organic compounds. |

| Activation Energy (Ea) for C-I bond cleavage | 150 - 200 kJ/mol | This is a typical range for the homolytic cleavage of a C-I bond in similar fluorinated compounds. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a free-radical chain mechanism. The primary initiation step is the homolytic cleavage of the carbon-iodine bond. The resulting perfluoroheptyl radical can then undergo a variety of reactions, including recombination, disproportionation, and fragmentation.

Perfluoroheptyl Iodide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptyl iodide (C7F15I), also known as 1-iodopentadecafluoroheptane, is a perfluoroalkyl iodide (PFAI) that serves as a versatile building block in organic and medicinal chemistry.[1] Its utility in introducing the perfluoroheptyl moiety into molecules makes it a valuable reagent in the synthesis of fluorinated compounds, which are of significant interest in drug development due to their unique physicochemical and biological properties. However, like other per- and polyfluoroalkyl substances (PFAS), this compound requires careful handling and disposal due to its potential health and environmental hazards. This in-depth technical guide provides comprehensive information on the safety, handling, and disposal of this compound, tailored for laboratory and research settings.

Chemical and Physical Properties

This compound is a colorless to pinkish liquid under normal conditions.[2] A summary of its key physical and chemical properties is provided in the table below, along with data for its lower and higher homologs for comparison.

| Property | Perfluorohexyl Iodide (C6F13I) | This compound (C7F15I) | Perfluorooctyl Iodide (C8F17I) |

| CAS Number | 355-43-1 | 335-58-0 | 507-63-1 |

| Molecular Formula | C6F13I | C7F15I | C8F17I |

| Molecular Weight | 445.95 g/mol | 495.96 g/mol [3] | 545.96 g/mol [4] |

| Boiling Point | 117 °C (lit.)[5] | 137-138 °C[2] | 160-161 °C (lit.)[6] |

| Melting Point | -45 °C | -8 °C (lit.)[7] | 25 °C[6] |

| Density | 2.063 g/mL at 25 °C (lit.)[5] | 2.01 g/mL[2] | 2.040 g/mL[6] |

| Refractive Index | n20/D 1.329 (lit.)[5] | Not available | n20/D 1.329 (lit.)[6] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[8]

GHS Hazard Classification

| Hazard Statement | Code | Frequency |

| Causes skin irritation | H315 | 100% |

| Causes serious eye irritation | H319 | 100% |

| May cause respiratory irritation | H335 | 83.3% |

| Harmful if swallowed | H302 | 16.7% |

| Harmful in contact with skin | H312 | 16.7% |

| Harmful if inhaled | H332 | 16.7% |

Data sourced from PubChem CID 67633[8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, studies on its close homolog, perfluorooctyl iodide (PFOI), have shown that it can act as an endocrine disruptor by stimulating steroidogenesis in human adrenocortical carcinoma cells (H295R).[9][10] This effect is mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[9][10]

Signaling Pathway: PFOI-Induced Steroidogenesis via cAMP Pathway

Perfluorooctyl iodide has been shown to increase the activity of adenylate cyclase (AC), leading to elevated levels of cyclic adenosine monophosphate (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which in turn upregulates the expression of multiple genes involved in the synthesis of steroid hormones.[9][10]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol should be followed when handling this compound.

Storage Requirements

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Light Sensitivity: Protect from light.[6]

-

Incompatible Materials: Store away from strong oxidizing agents and alkali metals.

Experimental Protocols

This compound is commonly used in telomerization reactions for its synthesis and in radical reactions for the perfluoroalkylation of various substrates.

Synthesis of Perfluoroalkyl Iodides via Telomerization

This protocol is a generalized procedure based on patent literature for the synthesis of perfluoroalkyl iodides.[2][8]

Objective: To synthesize higher-order perfluoroalkyl iodides from a lower-order perfluoroalkyl iodide and tetrafluoroethylene.

Materials:

-

Pentafluoroethyl iodide (telogen)

-

Tetrafluoroethylene (taxogen)

-

Tubular reactor

Procedure:

-

A continuous stream of pentafluoroethyl iodide and tetrafluoroethylene is introduced into a tubular reactor.

-

The reaction is carried out at a temperature range of 300°C to 360°C.[2]

-

The molar ratio of tetrafluoroethylene to pentafluoroethyl iodide is typically maintained between 1.1 and 2.[2]

-

To control the exothermicity of the reaction and optimize the yield of desired telomers, a twin feed of tetrafluoroethylene can be employed, with the first feed at the head of the reactor and a second feed at a point between 2/5 and 3/4 of the reactor's length.[2]

-

The reaction products are collected at the reactor outlet.

-

The products are then separated, typically by fractional distillation, to isolate the desired perfluoroalkyl iodide, such as this compound.

Perfluoroalkylation of Arenes via a Radical Reaction

This protocol is a representative example of a radical perfluoroalkylation reaction.[11]

Objective: To introduce a perfluoroalkyl group onto an aromatic substrate.

Materials:

-

Perfluoroalkyl iodide (e.g., perfluorobutyl iodide)

-

Arene (e.g., aniline, pyrrole, indole)

-

Base (e.g., KOH)

-

Solvent (e.g., water)

-

Light source (e.g., blue LED or sunlight)

Procedure:

-

In a reaction vessel, dissolve the arene substrate and the base in the solvent.

-

Add the perfluoroalkyl iodide to the reaction mixture.

-

Irradiate the reaction mixture with a light source (e.g., blue LED) at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and perform a work-up to isolate the perfluoroalkylated product.

-

Purify the product by column chromatography.

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination.

Accidental Release

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect: Place the absorbed material into a suitable, closed container for disposal.

Disposal

This compound is a halogenated organic compound and should be disposed of as hazardous waste.

High-temperature incineration is a potential disposal method for PFAS-containing waste, as it can break the strong carbon-fluorine bonds. However, this must be done in a specialized facility equipped to handle halogenated organic compounds and scrub the resulting acidic gases. Always consult your institution's EHS guidelines and local regulations for specific disposal procedures.

Conclusion

This compound is a valuable reagent in modern chemistry, but its potential hazards necessitate a thorough understanding of its safety, handling, and disposal requirements. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can work safely with this compound while minimizing risks to themselves and the environment. A commitment to a strong safety culture, including the consistent use of appropriate PPE, proper storage, and compliant disposal practices, is paramount when working with this compound and other perfluorinated compounds.

References

- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent) - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Purity Assessment of Perfluoroheptyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptyl iodide (C7F15I), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its unique properties, imparted by the highly fluorinated carbon chain and the reactive carbon-iodine bond, make it a valuable reagent for introducing perfluoroalkyl moieties into target molecules. This modification can significantly enhance the metabolic stability, lipophilicity, and biological activity of drug candidates. This technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for assessing the quality of this compound.

Commercial Sources and Purity Grades

This compound is available from a range of chemical suppliers, catering to both research and industrial-scale needs. The purity of the commercially available product is a critical factor for its successful application, especially in the pharmaceutical industry where stringent quality control is paramount. The table below summarizes the offerings from various suppliers for this compound and its close analogs, which are often used interchangeably in research.

| Supplier | Product Name | CAS Number | Stated Purity |

| Fluorochem | Perfluoro-n-heptyl iodide | 335-58-0 | 97.0%[1] |

| Dayang Chem (Hangzhou) Co., Ltd. | perfluoro-n-heptyl iodide | 335-58-0 | Inquire for details[2] |

| Shanghai Nianxing Industrial Co., Ltd | perfluoro-n-heptyl iodide | 335-58-0 | 98.0%[2] |

| Sigma-Aldrich | Heptadecafluoro-1-iodooctane | 507-63-1 | 98%[3] |

| Fluoryx Labs | Perfluorooctyl iodide | 507-63-1 | 99.59%[4] |

| Fluoryx Labs | Perfluoroalkyl iodides, mixture | 25398-32-7 | > 98%[5] |

| LGC Standards | This compound | 335-58-0 | Reference Standard[6] |

Experimental Protocols for Purity Determination

The purity of this compound is typically assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it well-suited for analyzing the purity of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as ethyl acetate or hexane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5 or equivalent). The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (column coating). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different components in the sample. The area under each peak is proportional to the concentration of that component. The mass spectrum of the main peak is compared to a reference library (e.g., NIST) to confirm the identity of this compound. Impurities will appear as separate peaks with their own characteristic mass spectra. The purity is calculated by dividing the area of the main peak by the total area of all peaks.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube. An internal standard with a known ¹⁹F signal, such as trifluorotoluene, may be added for quantitative analysis.[9]

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay is used to ensure complete relaxation of all fluorine nuclei.[2]

-

Data Analysis: The ¹⁹F NMR spectrum of this compound will show distinct signals for each unique fluorine environment in the molecule. The chemical shift, splitting pattern (due to F-F coupling), and integration of these signals provide detailed structural information. The presence of impurities will be indicated by additional peaks in the spectrum. The purity can be determined by comparing the integration of the signals corresponding to this compound with the integration of the signals from the internal standard or from impurities.[10][11][12]

Synthesis and Purification Workflow

Perfluoroalkyl iodides are commonly synthesized via a telomerization reaction. The following workflow outlines the general steps involved in the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway: Stimulation of Steroidogenesis by Perfluoroalkyl Iodides

Recent research has indicated that perfluorooctyl iodide (PFOI), a close structural analog of this compound, can act as an endocrine disruptor by stimulating steroidogenesis. The proposed mechanism involves the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][13][14]

Caption: Proposed cAMP signaling pathway activated by Perfluorooctyl Iodide.

This pathway highlights how PFOI can activate adenylate cyclase, leading to an increase in intracellular cAMP levels.[13] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein).[15][16] Activated CREB upregulates the expression of key steroidogenic genes, such as StAR (Steroidogenic Acute Regulatory Protein) and CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1), ultimately resulting in increased production of steroid hormones.[13][17] This endocrine-disrupting activity underscores the importance of understanding the biological effects of perfluoroalkyl iodides in drug development and environmental science.

References

- 1. Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Collection - Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - Chemical Research in Toxicology - Figshare [figshare.com]

- 4. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3404189A - Preparation of fluorinated alkyl iodides by selective telomerization - Google Patents [patents.google.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [PDF] Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway. | Semantic Scholar [semanticscholar.org]

- 15. news-medical.net [news-medical.net]

- 16. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]

- 17. Research advance of perfluorooctyl Iodide_Chemicalbook [chemicalbook.com]

A Historical Overview of Perfluoroheptyl Iodide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptyl iodide (C₇F₁₅I), also known as 1-iodoperfluoroheptane, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique properties, stemming from the highly electronegative fluorine atoms and the reactive carbon-iodine bond, have made it a valuable intermediate in organic synthesis and a subject of interest in various research fields. This technical guide provides a comprehensive historical overview of the research on this compound, detailing its synthesis, physicochemical properties, and key applications, with a focus on experimental methodologies and potential biological interactions.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 335-58-0 | [1] |

| Molecular Formula | C₇F₁₅I | [1] |

| Molecular Weight | 495.95 g/mol | [1] |

| Boiling Point | 137-138 °C | |

| Physical State | Liquid | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR | Spectra available from spectral databases. | [1] |

| ¹⁹F NMR | Spectra available from spectral databases. | |

| Infrared (IR) Spectroscopy | C-F and C-I stretching bands are characteristic. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns observed. | [1] |

Experimental Protocols

Synthesis of this compound via Telomerization

The primary industrial method for the synthesis of this compound is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen, typically pentafluoroethyl iodide (C₂F₅I).[2]

General Procedure:

-

A high-pressure reactor is charged with the telogen, pentafluoroethyl iodide.

-

Tetrafluoroethylene monomer is introduced into the reactor.

-

The reaction is initiated either thermally or with a radical initiator (e.g., a peroxide).

-

The reaction mixture, a homologous series of perfluoroalkyl iodides, is then fractionally distilled to isolate this compound.

A generalized workflow for the telomerization process is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of this compound via telomerization.

Radical Addition Reactions

This compound is a valuable precursor for introducing the perfluoroheptyl group into organic molecules via radical reactions.

General Procedure for Radical Addition to Alkenes:

-

An alkene and this compound are dissolved in a suitable solvent.

-

A radical initiator (e.g., AIBN, peroxides) or a transition metal catalyst is added.

-

The reaction mixture is heated or irradiated with UV light to initiate the radical chain reaction.

-

The product, a perfluoroheptylated alkane, is isolated and purified using standard techniques such as chromatography.[3]

Potential Biological Activity: Interaction with the cAMP Signaling Pathway

While direct studies on the biological effects of this compound are limited, research on the closely related Perfluorooctyl iodide (PFOI) provides valuable insights into its potential mechanisms of action. A study on PFOI demonstrated its ability to stimulate steroidogenesis in human adrenocortical carcinoma cells (H295R) by activating the cyclic adenosine monophosphate (cAMP) signaling pathway.[4][5] It is hypothesized that PFOI acts as an activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5]

The proposed signaling pathway for PFOI-induced steroidogenesis is illustrated below. It is plausible that this compound could act through a similar mechanism.

Caption: Proposed cAMP signaling pathway for perfluoroalkyl iodide-induced steroidogenesis.

Conclusion

This compound has a rich history as a key fluorinated building block. Its synthesis, primarily through telomerization, has been well-established, and its utility in introducing perfluoroalkyl chains into various molecules is widely recognized. While its own biological activity is not extensively studied, research on analogous compounds suggests a potential role as an endocrine disruptor through the activation of the cAMP signaling pathway. This guide provides a foundational understanding for researchers and professionals working with this important fluorinated compound, highlighting the need for further investigation into its biological and toxicological profile.

References

- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptyl iodide (C7F15I), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound characterized by a fully fluorinated seven-carbon chain and a terminal iodine atom. This unique structure imparts properties such as high density, thermal stability, and a propensity to generate perfluoroalkyl radicals, making it a subject of interest in various chemical and biomedical research areas. Its role as a precursor for introducing perfluoroalkyl moieties into organic molecules is particularly significant in the synthesis of surfactants, polymers, and potential therapeutic agents.

This technical guide provides an in-depth overview of the theoretical and computational studies of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by summarizing key computed data, outlining relevant computational methodologies, and visualizing important molecular processes. Due to the limited number of computational studies specifically focused on this compound, this guide also incorporates data and principles from studies on homologous perfluoroalkyl iodides to provide a comprehensive understanding.

Molecular Properties and Structure

Computational chemistry provides essential insights into the fundamental properties of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) are instrumental in predicting its geometry, electronic structure, and spectroscopic characteristics.

Computed Molecular Properties

The following table summarizes key computed properties for this compound, primarily sourced from publicly available chemical databases. These values are typically derived from computational models and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C7F15I | PubChem[1] |

| Molecular Weight | 495.95 g/mol | PubChem[1] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | PubChem[1] |

| Canonical SMILES | C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I | PubChem[1] |

| InChI Key | AHUMDLIBMIYQMU-UHFFFAOYSA-N | PubChem[1] |

Molecular Geometry

A generalized computational workflow for determining the optimized geometry of a molecule like this compound is depicted below.

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the relatively weak carbon-iodine (C-I) bond, which can undergo homolytic cleavage to form a perfluoroheptyl radical (C7F15•). This radical is a key intermediate in various chemical transformations.

Radical Formation and Reactions

The formation of the perfluoroheptyl radical can be initiated by heat, light, or chemical reagents. Computational studies on smaller perfluoroalkyl iodides have elucidated the mechanisms of these reactions. A common reaction is the addition of the perfluoroalkyl radical to unsaturated bonds.

A proposed mechanism for the radical addition of this compound to an alkene is illustrated below.

Computational Methodologies

A variety of computational methods are employed to study perfluoroalkyl substances. The choice of method depends on the specific properties of interest, the desired accuracy, and the available computational resources.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for calculating molecular geometries, vibrational frequencies, and reaction energies. Common functionals used for organofluorine compounds include B3LYP and M06-2X, often paired with basis sets like 6-31G* or larger.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases. These simulations can provide insights into the conformation of this compound in different solvents, its aggregation behavior, and its interaction with biological macromolecules. Recent reviews highlight the application of MD in understanding the environmental fate and transport of PFAS.[1]

A typical workflow for a molecular dynamics simulation is shown below.

Applications in Drug Development and Toxicology

The unique properties of the perfluoroalkyl chain, such as its lipophilicity and metabolic stability, have led to its incorporation into some drug candidates. Computational methods play a crucial role in predicting the behavior of such molecules in biological systems.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models rely on computed molecular descriptors to predict the activity or toxicity of new compounds. While specific QSAR studies on this compound are scarce, research on other PFAS has identified key descriptors that influence their biological interactions. These often include molecular size, shape, and electronic properties.[2]

In Silico Toxicology

Computational toxicology employs in silico models to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. For PFAS, computational models are being developed to predict their interaction with biological targets, such as nuclear receptors and transport proteins, which can lead to adverse health effects.[3]

Conclusion

Theoretical and computational studies provide invaluable tools for understanding the properties, reactivity, and potential biological effects of this compound. While specific computational data for this particular molecule remains somewhat limited in the public domain, by leveraging data from homologous compounds and applying established computational methodologies, researchers can gain significant insights. As computational power and methodologies continue to advance, we can expect a more detailed and predictive understanding of this compound and other PFAS, which will be crucial for their safe and effective application in various fields, including drug development.

References

An In-depth Technical Guide on the Environmental Fate and Impact of Perfluoroheptyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptyl iodide (PFHpI), with the chemical formula C₇F₁₅I, is a member of the broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated carbon chain, which imparts properties such as high thermal and chemical stability. The presence of a terminal iodine atom makes this compound a potential precursor for the synthesis of other fluorinated compounds. Understanding its environmental fate and ecotoxicological impact is crucial for assessing its overall environmental risk, particularly for professionals in drug development and chemical research who may utilize such compounds. This guide provides a comprehensive overview of the available data on the environmental behavior and ecotoxicity of this compound, including its physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity to aquatic organisms. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related perfluoroalkyl iodides and estimations from Quantitative Structure-Activity Relationship (QSAR) models to provide a more complete assessment.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. A summary of the key properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇F₁₅I | PubChem |

| Molecular Weight | 495.95 g/mol | PubChem[1] |

| CAS Number | 335-58-0 | PubChem[1] |

| Appearance | Liquid | Assumed based on related compounds |

| Water Solubility | Low (estimated) | Inferred from structure and properties of similar PFAS |

| Vapor Pressure | 1.1 kPa at 25 °C (estimated) | EPI Suite™ |

| Octanol-Water Partition Coefficient (log Kow) | 6.4 (estimated) | EPI Suite™ |

| Henry's Law Constant (Dimensionless) | 0.30 - 1.01 | [2] |

Note: Some values are estimated using computational models due to the lack of experimental data.

Environmental Fate

The environmental fate of this compound is characterized by its persistence and potential for long-range transport. The strong carbon-fluorine bonds make it resistant to many natural degradation processes.

Abiotic Degradation

Hydrolysis: Due to the strength of the carbon-fluorine bonds, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).

Biodegradation

The fully fluorinated alkyl chain of this compound makes it highly resistant to microbial degradation. Aerobic and anaerobic biodegradation are generally not considered significant fate processes for perfluoroalkyl substances[5]. While some biotransformation of precursor compounds to more persistent PFAS has been observed, the complete mineralization of compounds like this compound is unlikely in the environment[6].

The general pathway for the abiotic degradation of this compound is initiated by the cleavage of the C-I bond.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. This is often quantified by the bioconcentration factor (BCF) and the bioaccumulation factor (BAF).

Due to the lack of direct experimental data for this compound, its bioaccumulation potential is estimated based on its physicochemical properties and data from similar compounds. The high estimated log Kow of 6.4 suggests a strong affinity for lipids and a potential for bioaccumulation in aquatic organisms.

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Method |

| Bioconcentration Factor (BCF) | 3,162 L/kg (whole body) | QSAR (EPI Suite™) |

| Bioaccumulation Factor (BAF) | High potential | Inferred from high log Kow |

It is important to note that these are estimated values and should be confirmed with experimental data.

Ecotoxicological Impact

The toxicity of this compound to aquatic organisms is not well-documented. However, based on the toxicity of other perfluoroalkyl substances, it can be inferred that it may pose a risk to aquatic life.

Table 3: Estimated Acute Ecotoxicity of this compound

| Organism | Endpoint | Estimated Value (mg/L) | Method |

| Fish (e.g., Oncorhynchus mykiss) | 96-hr LC50 | 0.5 - 5.0 | QSAR (ECOSAR™) |

| Invertebrate (e.g., Daphnia magna) | 48-hr EC50 | 1.0 - 10.0 | QSAR (ECOSAR™) |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 | > 10.0 | QSAR (ECOSAR™) |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.

These QSAR-based estimations suggest that this compound may be moderately to highly toxic to fish and aquatic invertebrates.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate and impact of chemicals. The following sections outline standardized methods for key experiments, based on OECD guidelines, that can be adapted for this compound.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This test determines the bioconcentration and biomagnification potential of a chemical in fish.

Methodology:

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

-

Exposure:

-

Aqueous Exposure: Fish are exposed to a constant, sublethal concentration of this compound in water for an uptake phase (typically 28 days).

-

Dietary Exposure: Fish are fed with food spiked with a known concentration of this compound.

-

-

Depuration: After the uptake phase, fish are transferred to clean water and fed clean food for a depuration phase.

-

Sampling: Water and fish tissue samples are collected at regular intervals during both phases.

-

Analysis: The concentration of this compound in the samples is determined using appropriate analytical methods, such as LC-MS/MS.

-

Data Analysis: The uptake and depuration rate constants are calculated, from which the bioconcentration factor (BCF) or biomagnification factor (BMF) is determined.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[7][8][9][10][11][12][13][14]

Methodology:

-

Test Organism: Daphnia magna neonates (<24 hours old) are used.

-

Exposure: Daphnids are exposed to a series of concentrations of this compound in a static system for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.[9][15][16][17][18]

Methodology:

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

-

Exposure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.

-

Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50, the concentration that is lethal to 50% of the fish, is calculated.

Alga, Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.[15][17][19][20][21][22]

Methodology:

-

Test Organism: A green alga species, such as Pseudokirchneriella subcapitata, is used.

-

Exposure: Exponentially growing algal cultures are exposed to various concentrations of this compound for 72 hours.

-

Measurement: Algal growth (biomass) is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.

-

Data Analysis: The 72-hour EC50 for growth rate inhibition is calculated.

Analytical Methods

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in environmental matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the analysis of PFAS, including this compound.

Sample Preparation:

-

Water: Solid-phase extraction (SPE) is typically used to concentrate the analyte from water samples.

-

Soil and Sediment: Solvent extraction, often using methanol or acetonitrile, followed by a clean-up step to remove interfering matrix components.

-

Biota: Homogenization of the tissue, followed by solvent extraction and clean-up.

Instrumental Analysis:

-

LC-MS/MS: This technique provides high selectivity and sensitivity for the detection of this compound. Isotope dilution, using a ¹³C-labeled internal standard, is often employed for accurate quantification.

Conclusion and Future Perspectives

This compound is a persistent organic pollutant with a high potential for bioaccumulation and moderate to high toxicity to aquatic organisms. While direct experimental data on its environmental fate and impact are limited, information from related compounds and QSAR modeling provides valuable insights into its likely behavior.

To improve the environmental risk assessment of this compound, further research is needed to:

-

Experimentally determine its degradation rates under various environmental conditions.

-

Conduct bioaccumulation studies with relevant aquatic organisms to determine its BCF and BAF.

-

Perform ecotoxicity tests to establish its acute and chronic toxicity to a range of species.

-

Investigate its potential for long-range atmospheric transport.

This information will be critical for developing appropriate risk management strategies and ensuring the environmental safety of this and other perfluoroalkyl iodides.

References

- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 315 - Bioaccumulation in Sediment-dwelling Benthic Oligochaetes - Situ Biosciences [situbiosciences.com]

- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. eurofins.com.au [eurofins.com.au]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. oecd.org [oecd.org]

- 17. eurofins.com.au [eurofins.com.au]

- 18. oecd.org [oecd.org]

- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 20. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 21. eurofins.com.au [eurofins.com.au]

- 22. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Perfluoroheptyl Iodide in Telomerization Processes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perfluoroheptyl iodide (C₇F₁₅I) as a telogen in telomerization reactions, a fundamental process for the synthesis of a variety of fluorinated compounds. The protocols and data presented are compiled from established methodologies and are intended to serve as a guide for the laboratory synthesis and development of fluorotelomers. These products are key intermediates in the manufacturing of fluorinated surfactants, surface treatment agents, and have applications in the medical field as contrast agents or oxygen carriers.[1]

Introduction to Telomerization with this compound

Telomerization is a controlled polymerization process where a telogen (chain transfer agent), in this case, this compound, reacts with a taxogen (a monomer, typically a fluoroolefin like tetrafluoroethylene - TFE), to form a mixture of low molecular weight polymers known as telomers. Each telomer consists of the telogen fragment at one end and a fragment from the taxogen at the other. The general reaction scheme is as follows:

C₇F₁₅I + n(CF₂=CF₂) → C₇F₁₅(CF₂CF₂)nI

This process allows for the systematic extension of the perfluoroalkyl chain, leading to a range of valuable perfluoroalkyl iodides with longer chains. The distribution of the resulting telomers (i.e., the value of 'n') can be controlled by adjusting the reaction conditions such as the molar ratio of reactants, temperature, pressure, and the choice of initiator or catalyst.

Experimental Data Summary

The following tables summarize quantitative data from various telomerization processes involving perfluoroalkyl iodides, including examples directly using or analogous to this compound.

Table 1: Thermal Telomerization of this compound with Tetrafluoroethylene (Gaseous Phase)

| Parameter | Value |

| Telogen | This compound (C₇F₁₅I) |

| Taxogen | Tetrafluoroethylene (TFE) |

| Molar Ratio (Telogen:Taxogen) | 3:1 |

| Reaction Temperature | 355 °C |

| Pressure | 80 mm Hg |

| Residence Time | 12 minutes |

| Preheating Temperature | 200 °C |

| Primary Product | Perfluorononyl iodide (C₉F₁₉I) |

| Data extracted from a patent describing a selective, 1:1 addition process in the gaseous state.[2] |

Table 2: Continuous Thermal Telomerization of Perfluoroalkyl Iodides with Tetrafluoroethylene

| Parameter | Example 1a | Example 1b | Example 3a | Example 3b |

| Telogen | C₂F₅I | C₂F₅I | C₂F₅I | C₂F₅I |

| Taxogen | C₂F₄ | C₂F₄ | C₂F₄ | C₂F₄ |

| Reaction Temperature (°C) | 344 ± 5 | 344 ± 5 | 344 | 344 |

| Molar Ratio (Telogen/C₂F₄) | 1.26 | - | ~1.26 | - |

| C₂F₄ Feed | 100% at head | 75% at head, 25% mid-reactor | 100% at head | 50% at head, 50% at 2/3 length |

| C₂F₄ Conversion (%) | - | - | 76.6 | 58.5 |

| Heavy Telomers (>C₁₂) (mol%) | 2.3 | - | 1.82 | 0.53 |

| This table illustrates the effect of stepped feeding of the taxogen to control the formation of high molecular weight telomers.[1] |

Table 3: Catalytic Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Telogen | C₂F₅I | C₂F₅I | C₂F₅I |

| Taxogen | TFE | TFE | TFE |

| TFE Concentration (mol%) | 4.25 | 4.25 | 4.25 |

| Catalyst | Spherical Copper Powder | Spherical Copper Powder | Spherical Copper Powder |

| Reaction Temperature (°C) | 60 | 80 | 120 |

| Pressure (MPa, gauge) | 3 | 3 | 3 |

| TFE Conversion (%) | 1.2 | 11.5 | 88.5 |

| Selectivity for C₄F₉I (%) | 98.7 | 98.2 | 93.6 |

| Selectivity for C₆F₁₃I (%) | 1.3 | 1.8 | 6.0 |

| This table demonstrates the temperature dependence of a copper-catalyzed telomerization process.[3] |

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature. Researchers should adapt these protocols to their specific equipment and safety procedures.

Protocol 1: Gas-Phase Thermal Telomerization of this compound

Objective: To synthesize perfluorononyl iodide via a 1:1 addition of tetrafluoroethylene to this compound.

Materials:

-

This compound (C₇F₁₅I)

-

Tetrafluoroethylene (TFE) gas

-

Nitrogen (for inerting)

Equipment:

-

Heated glass tube reactor (e.g., 1.5 m long, 6 mm inner diameter)

-

Syringe pump or mass flow controller for liquid feed

-

Mass flow controller for gas feed

-

Preheating zone for the gaseous mixture

-

Temperature control system for the reactor

-

Vacuum pump and pressure gauge

-

Cold trap (e.g., liquid nitrogen) for product collection

-

Gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

System Setup: Assemble the reactor system, ensuring all connections are leak-tight. The system should include a means to introduce the liquid this compound and gaseous TFE, a preheating section, the main heated reactor tube, and a cold trap to collect the products.

-

Inerting: Purge the entire system with dry nitrogen to remove air and moisture.

-

Reaction Conditions:

-

Reactant Feed:

-

Product Collection: The reaction mixture exiting the reactor is passed through the cold trap to condense the products and unreacted this compound.

-

Analysis: The collected liquid is analyzed by GC or GC-MS to determine the product distribution and conversion of the starting material.

Protocol 2: Continuous Catalytic Telomerization in a Tubular Reactor

Objective: To produce a mixture of perfluoroalkyl iodides via a continuous, metal-catalyzed process.

Materials:

-

Perfluoroalkyl iodide (e.g., C₂F₅I, adaptable for C₇F₁₅I)

-

Tetrafluoroethylene (TFE)

-

Metal catalyst (e.g., spherical copper powder, ~19 µm average particle diameter)[3]

-

Solvent (if necessary, though often run neat)

Equipment:

-

High-pressure liquid pump for the telogen

-

Mass flow controller for TFE

-

Packed bed tubular reactor (e.g., stainless steel tube packed with the catalyst)

-

Heating system for the reactor (e.g., heating jacket or furnace)

-

Back pressure regulator to maintain system pressure

-

Cooling system (heat exchanger) for the reactor outlet

-

Product collection vessel

-

Gas chromatography (GC) for analysis

Procedure:

-

Reactor Preparation: Pack the stainless-steel tubular reactor with a known amount of the metal catalyst (e.g., spherical copper powder).[3]

-

System Assembly: Connect the reactant feed lines, reactor, back pressure regulator, and collection vessel. Ensure the system is pressure-tight.

-

Startup:

-

Reaction Initiation: Once the system is at the desired temperature and pressure, introduce TFE gas into the liquid feed stream before the reactor to achieve the target concentration (e.g., 4.25 mol%).[3]

-

Steady State Operation: Maintain a constant flow of reactants, temperature, and pressure. Collect the product mixture from the reactor outlet after it has been cooled.

-

Shutdown: Stop the TFE feed first, then the liquid telogen feed. Allow the system to cool and depressurize.

-

Analysis: Analyze the collected reaction solution by GC to determine the conversion of TFE and the selectivity for different telomer products.[3]

Visualizations

Telomerization Reaction Pathway

References

Application Notes and Protocols for Perfluoroheptyl Iodide in Fluorinated Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of perfluoroheptyl iodide as a versatile reagent in the synthesis of fluorinated polymers through two primary methods: Iodine Transfer Polymerization (ITP) and Iodo-Ene Polymerization. The inclusion of fluorinated moieties into polymers can dramatically alter their physicochemical properties, offering enhanced thermal stability, chemical resistance, and unique surface properties valuable in various applications, including advanced materials and drug delivery systems.

Introduction to this compound in Polymer Synthesis

This compound (C₇F₁₅I) is a key building block in the synthesis of fluoropolymers. Its primary application lies in controlled radical polymerization techniques where the carbon-iodine bond can be reversibly cleaved to control polymer chain growth. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Two prominent methods utilizing perfluoroalkyl iodides are:

-

Iodine Transfer Polymerization (ITP): A form of reversible deactivation radical polymerization (RDRP) where a perfluoroalkyl iodide acts as a chain transfer agent (CTA) to control the polymerization of vinyl monomers.

-

Iodo-Ene Polymerization: A step-growth radical polymerization involving the addition of a diiodoperfluoroalkane across a diene, resulting in a polymer with iodine atoms integrated into the backbone.

Data Presentation

The following tables summarize representative quantitative data for fluoropolymers synthesized using perfluoroalkyl iodides.

Table 1: Iodine Transfer Polymerization of Vinylidene Fluoride (VDF) with a Perfluoroalkyl Iodide Chain Transfer Agent.

| Entry | Monomer/CTA Ratio | Initiator | Solvent | Time (h) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Yield (%) |

| 1 | VDF / C₆F₁₃I (10:1) | K₂S₂O₈ | H₂O | 4 | 4.1 | 1.35 | ~80 |

| 2 | VDF / C₆F₁₃I (20:1) | K₂S₂O₈ | H₂O | 4 | 7.8 | 1.40 | ~80 |

Data synthesized from studies on ITP of VDF with perfluoroalkyl iodides.[1]

Table 2: Iodo-Ene Polymerization of 1,9-Decadiene with Diiodoperfluoroalkanes. [2][3][4]

| Entry | Diiodoalkane | Initiator System | Solvent | Time (h) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Fluorine Content (wt%) |

| 1 | I(CF₂)₆I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 0.5 | 25.0 | 1.55 | 37 |

| 2 | I(CF₂)₆I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 14 | 25.9 | 1.53 | 37 |

| 3 | I(CF₂)₈I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 14 | 192 | 1.30 | 43 |

| 4 | I(CF₂)₄I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 14 | 86.5 | 1.52 | 29 |

Experimental Protocols

Protocol for Iodine Transfer Polymerization (ITP) of a Generic Vinyl Monomer

This protocol describes a general procedure for the controlled radical polymerization of a vinyl monomer using this compound as a chain transfer agent.

Materials:

-

This compound (C₇F₁₅I)

-

Vinyl monomer (e.g., styrene, methyl methacrylate, vinylidene fluoride)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN), Potassium persulfate (K₂S₂O₈))

-

Solvent (e.g., 1,1,1,3,3-pentafluorobutane for fluorinated monomers, or an appropriate organic solvent for non-fluorinated monomers)

-

Schlenk flask or other suitable reaction vessel for air-sensitive techniques

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound (CTA) and the radical initiator.

-